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molecular formula C11H10N2O2 B8655570 2-(3-(1H-pyrazol-4-yl)phenyl)acetic acid

2-(3-(1H-pyrazol-4-yl)phenyl)acetic acid

Cat. No. B8655570
M. Wt: 202.21 g/mol
InChI Key: URSYEFFCGHTXMW-UHFFFAOYSA-N
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Patent
US09145391B2

Procedure details

NaOH (57 g, 1.43 mol) was added to a solution of ethyl [3-(1H-pyrazol-4-yl)phenyl]acetate (110 g, 0.478 mol) in H2O/THF/MeOH (250 mL/250 mL/250 mL). The mixture was stirred at room temperature for 3 hours. The mixture was concentrated in vacuo and the pH was adjusted to 3 to 4 via the addition of 3 M HCl, The solid was collected via filtration and dried to afford [3-(1H-pyrazol-4-yl)phenyl]acetic acid. MS ESI calcd. for C11H11N2O2 [M+H]+ 203. found 203. 1H-NMR (500 MHz, DMSO-d6) δ: 7.94 (s, 2H), 7.41-7.24 (m, 2H), 7.13 (t, J=7.6 Hz, 1H), 6.99 (d, J=7.6 Hz, 1H), 3.13 (s, 2H).
Name
Quantity
57 g
Type
reactant
Reaction Step One
Name
ethyl [3-(1H-pyrazol-4-yl)phenyl]acetate
Quantity
110 g
Type
reactant
Reaction Step One
Name
H2O THF MeOH
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]1[CH:7]=[C:6]([C:8]2[CH:9]=[C:10]([CH2:14][C:15]([O:17]CC)=[O:16])[CH:11]=[CH:12][CH:13]=2)[CH:5]=[N:4]1>O.C1COCC1.CO>[NH:3]1[CH:7]=[C:6]([C:8]2[CH:9]=[C:10]([CH2:14][C:15]([OH:17])=[O:16])[CH:11]=[CH:12][CH:13]=2)[CH:5]=[N:4]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl [3-(1H-pyrazol-4-yl)phenyl]acetate
Quantity
110 g
Type
reactant
Smiles
N1N=CC(=C1)C=1C=C(C=CC1)CC(=O)OCC
Name
H2O THF MeOH
Quantity
250 mL
Type
solvent
Smiles
O.C1CCOC1.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the pH was adjusted to 3 to 4 via the addition of 3 M HCl
FILTRATION
Type
FILTRATION
Details
The solid was collected via filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1N=CC(=C1)C=1C=C(C=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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